REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:10][CH:9]=1.ClC1C2C(=CC=CC=2)N=CC=1.C1C2C(=CC=CC=2)C(CCC(O)=O)=CN=1>>[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
3-quinolin-4-yl-propionic acid trifluoroacetic acid salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.N1=CC=C(C2=CC=CC=C12)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC=C(C2=CC=CC=C12)CCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2003, 68(18), 7077-7084, in the Heck reaction
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |